1-(Methoxymethyl)cyclobutanecarboxylic acid
Overview
Description
1-(Methoxymethyl)cyclobutanecarboxylic acid (MMC) is a cyclic compound that belongs to the cyclobutane carboxylic acid family. It has an empirical formula of C7H12O3 and a molecular weight of 144.17 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)C1(CCC1)COC
. This indicates that it has a cyclobutane ring with a carboxylic acid group and a methoxymethyl group attached. Physical and Chemical Properties Analysis
This compound is a solid compound . Its exact physical and chemical properties are not provided in the search results.Safety and Hazards
According to the safety data sheet, 1-(Methoxymethyl)cyclobutanecarboxylic acid is classified as a combustible liquid and is harmful if swallowed. It is also harmful in contact with skin and may cause respiratory irritation. It is recommended to handle this compound with appropriate protective equipment and to use it only in a well-ventilated area .
Biochemical Analysis
Biochemical Properties
1-(Methoxymethyl)cyclobutanecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. Additionally, it can affect metabolite levels within the cell, leading to changes in the overall metabolic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function . This compound is transported across cellular membranes by specific transporters and can bind to various proteins within the cell. Its localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to particular organelles or compartments within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
1-(methoxymethyl)cyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-5-7(6(8)9)3-2-4-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYWGWYQQBABKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652001 | |
Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082766-22-0 | |
Record name | 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methoxymethyl)cyclobutanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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